5-Ethenyl-2-pyrazinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-2-pyrazinecarboxaldehyde: is an organic compound with a pyrazine ring substituted with an ethenyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-2-pyrazinecarboxaldehyde can be achieved through several methods. One common approach involves the reaction of 2-pyrazinecarboxaldehyde with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Ethenyl-2-pyrazinecarboxaldehyde undergoes various chemical reactions, including:
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, hydroboration reagents, and other electrophiles.
Major Products:
Oxidation: 5-Ethenyl-2-pyrazinecarboxylic acid.
Reduction: 5-Ethenyl-2-pyrazinecarbinol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used
Scientific Research Applications
Chemistry: 5-Ethenyl-2-pyrazinecarboxaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrazine derivatives and heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological macromolecules. It is also employed in the development of bioactive molecules with potential therapeutic applications .
Medicine: Its unique structure allows for the exploration of new pharmacophores .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of novel catalysts and ligands for various chemical processes .
Mechanism of Action
The mechanism of action of 5-ethenyl-2-pyrazinecarboxaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The ethenyl group allows for additional interactions through π-π stacking or hydrophobic interactions, enhancing its binding affinity .
Comparison with Similar Compounds
2-Pyrazinecarboxaldehyde: Lacks the ethenyl group, making it less reactive in certain substitution reactions.
3-Alkyl-2-methoxypyrazines: These compounds have different substituents on the pyrazine ring, leading to distinct chemical properties and applications.
Uniqueness: 5-Ethenyl-2-pyrazinecarboxaldehyde is unique due to the presence of both an ethenyl group and a formyl group on the pyrazine ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
Properties
CAS No. |
116758-02-2 |
---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5-ethenylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C7H6N2O/c1-2-6-3-9-7(5-10)4-8-6/h2-5H,1H2 |
InChI Key |
CNPBSWGRWZKNHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.